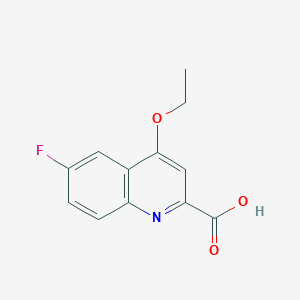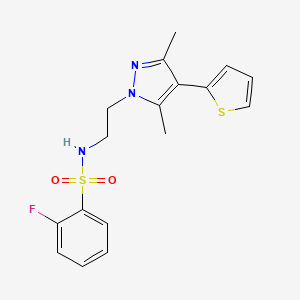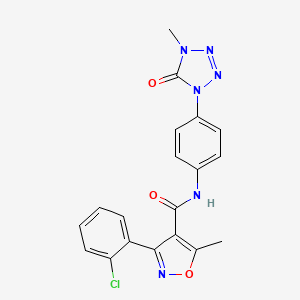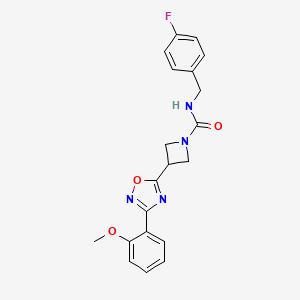
4-Ethoxy-6-fluoroquinoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Ethoxy-6-fluoroquinoline-2-carboxylic acid” is a chemical compound with the CAS Number: 301823-79-0 . It has a molecular weight of 235.21 and its IUPAC name is this compound . The compound is solid in physical form .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C12H10FNO3/c1-2-17-11-6-10 (12 (15)16)14-9-4-3-7 (13)5-8 (9)11/h3-6H,2H2,1H3, (H,15,16) .Physical And Chemical Properties Analysis
“this compound” is a solid . It has a molecular weight of 235.21 .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
4-Ethoxy-6-fluoroquinoline-2-carboxylic acid and its derivatives show significant antibacterial activity. This class of compounds, known as fluoroquinolones, has been extensively studied for their effectiveness against a variety of bacterial infections. For instance, derivatives of 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a related compound, have demonstrated high antibacterial activity in fluoroquinolones (Glushkov, Marchenko, & Levshin, 1997). Similarly, 1-cyclopropyl-6-fluoro-8-alkoxyquinoline-3-carboxylic acids, including ethoxy derivatives, have shown antibacterial activity against a range of bacteria (Sánchez et al., 1995).
Fluorophore Applications
Quinolone derivatives have been studied for their potential as fluorophores in biomedical analysis. For example, 6-Methoxy-4-quinolone, an oxidation product derived from related compounds, exhibits strong fluorescence in a wide pH range, making it suitable for biomedical applications (Hirano et al., 2004).
Antimicrobial and Antibacterial Synthesis Studies
Further investigations into fluoroquinolone-based compounds include the synthesis of various derivatives with antimicrobial properties. Research has focused on synthesizing new compounds and evaluating their effectiveness against different microbial strains. Examples include the study of fluoroquinolone-based 4-thiazolidinones for their antimicrobial properties (Patel & Patel, 2010) and the synthesis of new fluorinated derivatives of quinolinecarboxylic acids, investigating their potential applications in antimicrobial treatments (Nosova et al., 2002).
Photophysical and Photochemical Studies
These compounds have also been the subject of photophysical and photochemical studies. For example, the study of photonucleophilic aromatic substitution of 6-fluoroquinolones under basic media conditions, which helps to understand the behavior of these compounds under light exposure (Cuquerella, Bosca, & Miranda, 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-ethoxy-6-fluoroquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-17-11-6-10(12(15)16)14-9-4-3-7(13)5-8(9)11/h3-6H,2H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKMRHYNUIXZLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyano-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2610343.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2610348.png)



![2-O-Tert-butyl 3-O-ethyl (1S,3S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B2610352.png)
![2-Methoxy-6-{[(5-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2610353.png)
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2610354.png)
![[1-(4-Carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B2610355.png)

![N-(cyclopropylmethyl)-6-[(3S)-3-hydroxy-1-pyrrolidinyl]-2-[(3S)-3-phenyl-1-piperidinyl]-4-pyrimidinecarboxamide](/img/structure/B2610359.png)
![4-benzyl-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2610360.png)
